molecular formula C16H22N4O2S B2800733 N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021056-20-1

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2800733
CAS RN: 1021056-20-1
M. Wt: 334.44
InChI Key: JSHMLOZJIIAIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The cyclohexylamino group and the cyclopropanecarboxamide group would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel derivatives of pyrimidothienopyridazine, including compounds with the sulfonamide group, has been investigated. These derivatives were evaluated for their antimicrobial activity against representative Gram-positive bacteria (such as Micrococcus luteus and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) using the agar plate diffusion technique. Notably, derivatives 11a demonstrated promising inhibitory activity against Gram-positive bacteria, while derivatives 11b and 11e exhibited potent inhibition against fungi .

Antituberculosis Potential

While not explicitly mentioned for this specific compound, pyridazine derivatives, including those with thienopyrimidine fragments, have been explored for their antituberculosis properties. Further investigations could assess the potential of our compound in this context .

Antifungal Properties

Derivatives 11b and 11e were found to have significant antifungal activity. This suggests that our compound may hold promise as an antifungal agent, although additional studies are needed to confirm its efficacy and safety .

Anticancer Research

Although not directly studied for this compound, pyridazine derivatives have been investigated for their anticancer properties. Researchers have reported various derivatives with potential cytotoxic effects, making it worthwhile to explore our compound’s impact on cancer cells .

Herbicidal Applications

Pyridazine compounds have also been explored as herbicides. While the specific compound hasn’t been tested in this context, it’s worth considering its potential as a herbicidal agent .

Plant Growth Regulation and Crop Protection

Thienopyrimidine-containing compounds, including pyridazine derivatives, have been studied as plant growth regulators and crop protectants. Investigating our compound’s effects on plant growth and protection against pests or diseases could yield interesting results .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic or hazardous if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its potential uses, such as in medicine or industry. Additionally, researchers could explore more efficient methods of synthesizing this compound .

properties

IUPAC Name

N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c21-14(17-12-4-2-1-3-5-12)10-23-15-9-8-13(19-20-15)18-16(22)11-6-7-11/h8-9,11-12H,1-7,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHMLOZJIIAIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

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